molecular formula C22H32O3 B13382553 11-Hydroxy-6-methylpregn-4-ene-3,20-dione

11-Hydroxy-6-methylpregn-4-ene-3,20-dione

Cat. No.: B13382553
M. Wt: 344.5 g/mol
InChI Key: GZENKSODFLBBHQ-UHFFFAOYSA-N
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Description

11-Hydroxy-6-methylpregn-4-ene-3,20-dione is a steroidal compound with the molecular formula C22H32O3. It is a derivative of progesterone and is known for its biological and pharmacological activities. This compound is of interest in various fields, including medicinal chemistry and endocrinology, due to its structural similarity to other biologically active steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxy-6-methylpregn-4-ene-3,20-dione can be achieved through several synthetic routes. One common method involves the use of 16,17α-epoxypregn-4-ene-3,20-dione as a starting material. The epoxide ring is opened using hydrogen bromide, followed by catalytic hydrogenation to remove the bromine atom. The resulting compound is then acetylated at the 3-position and 17α-position to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxy-6-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 11-position can be oxidized to form a ketone.

    Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups.

    Substitution: The hydroxyl group at the 11-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 11-Keto-6-methylpregn-4-ene-3,20-dione.

    Reduction: 11-Hydroxy-6-methylpregn-4-ene-3,20-diol.

    Substitution: 11-Chloro-6-methylpregn-4-ene-3,20-dione.

Scientific Research Applications

11-Hydroxy-6-methylpregn-4-ene-3,20-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Hydroxy-6-methylpregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It binds to progesterone receptors, modulating the expression of target genes involved in various physiological processes. This compound can influence pathways related to inflammation, immune response, and reproductive health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Hydroxy-6-methylpregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct biological properties compared to other similar compounds. Its unique structure allows for specific interactions with steroid hormone receptors, making it valuable in both research and therapeutic applications .

Properties

IUPAC Name

17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZENKSODFLBBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859758
Record name 11-Hydroxy-6-methylpregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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